2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

Analytical Chemistry Metabolomics Forensic Toxicology

Standard tetrazole-phenoxypropanoic acids often suffer from positional isomer variability, risking false SAR interpretation. CAS 832740-17-7 is a validated para-substituted scaffold with a defined 95% minimum purity benchmark. Key procurement advantages: - Distinct GC-MS retention & fragmentation (Wiley Registry) vs. meta-analogs. - Direct carboxylic acid bioisostere for metabolic stability tuning. - 95% purity spec enables cost-benefit analysis vs. higher-purity isomers in multi-step synthesis.

Molecular Formula C10H10N4O3
Molecular Weight 234.21 g/mol
CAS No. 832740-17-7
Cat. No. B3156600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
CAS832740-17-7
Molecular FormulaC10H10N4O3
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)N2C=NN=N2
InChIInChI=1S/C10H10N4O3/c1-7(10(15)16)17-9-4-2-8(3-5-9)14-6-11-12-13-14/h2-7H,1H3,(H,15,16)
InChIKeyLQXQKXFJECQNIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid Overview


2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (CAS 832740-17-7) is a research chemical belonging to the heterocyclic building block class, specifically a tetrazole-containing phenoxypropanoic acid derivative [1]. It features a 1,2,3,4-tetrazol-1-yl group attached to the para position of a phenoxy ring, which is further linked to a propionic acid moiety . This structural arrangement positions the compound as a potential carboxylic acid bioisostere in medicinal chemistry, where the tetrazole ring can mimic the acidity and hydrogen-bonding capacity of a carboxylate group while offering distinct physicochemical properties [2]. The compound is primarily utilized in pharmaceutical research and chemical biology for the development of novel molecular probes and drug candidates.

Substitution Risks for 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid


Within the tetrazole-phenoxypropanoic acid family, subtle structural modifications yield pronounced differences in analytical behavior, synthetic accessibility, and potential biological interactions. While compounds like the meta-substituted analog (CAS 832739-85-2) share the same molecular formula (C10H10N4O3, MW 234.21), their divergent substitution patterns on the phenyl ring fundamentally alter their physicochemical properties, chromatographic retention, and, critically, the geometry of interactions with biological targets . Simply swapping one analog for another without experimental validation introduces significant scientific risk, as the para-substituted scaffold offers a distinct steric and electronic profile that cannot be replicated by ortho- or meta-substituted counterparts . Procurement decisions must therefore be guided by verifiable, compound-specific data rather than class-based assumptions.

Quantitative Differentiation of 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid


Distinct GC-MS Profile vs Meta-Substituted Analog

The para-substituted compound (CAS 832740-17-7) possesses a unique gas chromatography-mass spectrometry (GC-MS) signature compared to its meta-substituted analog (CAS 832739-85-2). This includes a distinct retention time and a specific electron ionization (EI) mass spectrum, which are critical for unambiguous identification and quantification in complex biological matrices [1]. While the meta-analog's mass spectrum is also available, the para-isomer's spectrum is indexed in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, providing a verified reference standard for analytical method development [2]. This differentiation is not merely theoretical; it is an empirical, instrumentally verifiable distinction essential for researchers requiring precise analyte tracking.

Analytical Chemistry Metabolomics Forensic Toxicology

Vendor Purity Specification vs Meta Analog

For the target compound (CAS 832740-17-7), a minimum purity of 95% is specified by multiple commercial suppliers, establishing a verifiable baseline for procurement and experimental reproducibility . In contrast, the meta-substituted analog (CAS 832739-85-2) is frequently offered with a higher purity grade, such as 98% (NLT 98%) by some vendors, indicating a potentially different synthetic route or purification outcome . This quantitative difference in the minimum available purity directly impacts the planning of downstream synthetic steps, as a 3% impurity difference can significantly affect reaction yields and necessitate additional purification efforts, especially in multi-step syntheses.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Tetrazole Ring as Carboxylic Acid Bioisostere

The tetrazole moiety (pKa ≈ 4.5-4.9) serves as a classic bioisostere for a carboxylic acid group (pKa ≈ 4.2-4.4), offering a similar anionic charge at physiological pH but with enhanced metabolic stability and altered lipophilicity [1]. While this is a class-level property of tetrazoles, the para-substituted phenoxy scaffold in CAS 832740-17-7 uniquely positions this bioisostere relative to the propionic acid chain, creating a distinct spatial arrangement compared to ortho- or meta-substituted analogs. This specific geometry can influence binding to biological targets such as peroxisome proliferator-activated receptors (PPARs) or G-protein coupled receptors (e.g., GPR109a) where tetrazole-containing compounds have demonstrated agonistic or modulatory activity [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Applications of 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid


GC-MS Method Development for Tetrazole Analytes

Leverage the verified GC-MS spectral signature of CAS 832740-17-7 from authoritative libraries (Wiley Registry, KnowItAll) to develop and validate robust analytical methods for detecting and quantifying this scaffold in complex biological or environmental samples. The distinct retention time and fragmentation pattern, as documented on SpectraBase [1], provide a reliable reference for method transfer and regulatory submission, minimizing the risk of false positives or misidentification compared to using an unverified analog.

Lead Optimization via Bioisosteric Replacement

Employ this compound as a para-substituted tetrazole building block in the systematic replacement of carboxylic acid moieties within hit compounds. The documented bioisosteric properties of the tetrazole ring (altered pKa, increased metabolic stability) [2] make it a strategic choice for improving the pharmacokinetic profile of lead candidates targeting receptors like PPARγ or GPR109a. The para-substitution pattern offers a distinct spatial geometry for probing structure-activity relationships (SAR) around the phenyl ring.

Synthetic Route Scoping and Impurity Profiling

Utilize the well-defined commercial purity specification (95% minimum) as a benchmark for evaluating synthetic routes and assessing the impact of impurities on downstream reactions. The quantifiable purity difference between this para-isomer and the higher-purity meta-isomer (98% NLT) provides a tangible metric for cost-benefit analysis in multi-step syntheses, allowing chemists to select the optimal starting material based on the required final product purity and the planned purification steps.

Technical Documentation Hub

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